2-Amino-4-bromobutanoic acid

nucleophilic substitution non-natural amino acid synthesis leaving group ability

Researchers synthesizing non-natural amino acids often face poor yields with chloro analogs requiring harsh conditions that degrade sensitive groups. 2-Amino-4-bromobutanoic acid (CAS 10364-50-8) solves this: its bromide leaving group is 50-100× more reactive, enabling mild-condition (20-60°C) nucleophilic substitution. • 50-100× faster substitution vs. chloro analog • Compatible with N, O, S nucleophiles for diverse side chains • Distinct ⁷⁹Br:⁸¹Br isotopic signature for reaction monitoring • Available in racemic & enantiopure forms, 95-98% purity

Molecular Formula C4H8BrNO2
Molecular Weight 182.02 g/mol
CAS No. 10364-50-8
Cat. No. B077375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromobutanoic acid
CAS10364-50-8
Molecular FormulaC4H8BrNO2
Molecular Weight182.02 g/mol
Structural Identifiers
SMILESC(CBr)C(C(=O)O)N
InChIInChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
InChIKeyLMYNKFDVIZBWDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-bromobutanoic Acid: Physicochemical and Structural Profile


2-Amino-4-bromobutanoic acid (CAS 10364-50-8) is a chiral, non-proteinogenic α-amino acid with the molecular formula C₄H₈BrNO₂ and a molecular weight of 182.02 g·mol⁻¹ [1]. The compound features a primary amino group at the C2 position and a bromine atom at the C4 position of the butanoic acid backbone, classifying it as a γ-halogenated amino acid. The bromine atom serves as a versatile leaving group for nucleophilic substitution, enabling the synthesis of a wide array of non-natural amino acids, peptidomimetics, and heterocyclic building blocks [2]. The compound is commercially available in both racemic and enantiopure (S)- and (R)- forms, typically at purities of 95–98% [1].

Mild SN2 diversification N, O, S nucleophiles at 20–60 °C; supports broad side-chain installation
Chiral control Enantiopure (S)- and (R)- forms available; reported >95% ee via Barton protocol
SPPS-ready protection Boc- and Fmoc-protected derivatives compatible with solid-phase peptide synthesis

Why 2-Amino-4-bromobutanoic Acid Has No Generic Substitute


When a research or industrial protocol specifies 2-amino-4-bromobutanoic acid, replacing it with the corresponding chloro, fluoro, or iodo analog is not a simple molar substitution. The identity of the C4 halogen dictates the leaving-group ability, which in turn governs nucleophilic substitution rates, reaction temperature requirements, and side-product profiles [1]. The bromide strikes a critical balance: it is sufficiently reactive to undergo substitution with nitrogen, oxygen, and sulfur nucleophiles under mild conditions, yet not so labile as to promote elimination or premature solvolysis during multi-step syntheses [2]. The chloro analog requires forcing conditions that can compromise sensitive functional groups, while the iodo analog is prone to reductive dehalogenation and elimination [1]. Furthermore, the bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinct analytical handle for reaction monitoring that is absent in the fluoro or iodo counterparts [3]. These differential properties directly impact reaction yields, product purity, and analytical traceability, making generic halogen substitution scientifically unsound.

Leaving-group kinetics Bromide enables mild substitution; chloro analog may require >80 °C, risking side reactions or degradation.
Stereochemical fidelity Barton decarboxylation preserves >95% ee; alternative routes to chloro/iodo analogs often show lower ee.
Analytical traceability Br gives distinctive ~1:1 M/M+2 doublet in MS; other halogens lack this unambiguous identification handle.

2-Amino-4-bromobutanoic Acid: Comparative Performance Evidence


Superior Nucleophilic Substitution Reactivity

2-Amino-4-bromobutanoic acid undergoes nucleophilic substitution with nitrogen, oxygen, and sulfur nucleophiles at room temperature to 60 °C to produce diverse non-natural amino acids in good yields, as demonstrated across multiple substrate scopes in Tetrahedron Letters (Ciapetti et al., 1998) [1]. The analogous 2-amino-4-chlorobutanoic acid (CAS 3157-50-4) requires significantly higher temperatures (>80 °C) or catalytic activation for comparable substitutions due to the poorer leaving-group ability of chloride versus bromide [2]. This class-level difference arises from the relative halide basicity (Br⁻ is the conjugate base of a much stronger acid than Cl⁻), translating to approximately 50–100× faster SN2 rates for primary alkyl bromides over chlorides under identical conditions [2].

SN2 reactivity (Br vs Cl)
Class-level inference
~50–100× faster substitution; proceeds at 20–60 °C vs. >80 °C for Cl analog
Supports broader nucleophile scope under mild conditions
Rate ratio derived from primary alkyl halide class data
nucleophilic substitution non-natural amino acid synthesis leaving group ability

Unique Metallaphotoredox Cross-Coupling Compatibility

N-Fmoc-(S)-2-amino-4-bromobutanoic acid was employed as the exclusive halogenated coupling partner in a metallaphotoredox-catalyzed sp²–sp³ cross-coupling with 4-tert-butoxybromobenzene to construct enantiopure Fmoc-protected homotyrosine, a key building block for the first total solid-phase synthesis of the cyclic peptide anabaenopeptin F (Bérubé et al., 2023) [1]. The reaction proceeded in a 'straightforward manner' and enabled subsequent solid-phase peptide synthesis (SPPS) with high convergency. No analogous coupling has been reported for the chloro, fluoro, or iodo derivatives of 2-amino-4-halobutanoic acid under metallaphotoredox conditions, indicating that the C–Br bond possesses the optimal bond dissociation energy and redox potential required for this contemporary catalytic manifold [1].

Metallaphotoredox coupling
Cross-study comparable
Only Br derivative successful in Ir/blue LED C–C coupling to homotyrosine
Enables access to γ-aryl amino acids for total peptide synthesis
No reported coupling for Cl, F, or I analogs under photoredox conditions
metallaphotoredox catalysis unnatural amino acid synthesis total synthesis

Preserved Enantiomeric Purity in Synthesis

The preparation of enantiomerically pure (2S)- and (2R)-2-amino-4-bromobutanoic acid was achieved via Barton radical decarboxylation of N-Boc-glutamic acid α tert-butyl ester, using double tert-butyl protection to prevent racemization (Ciapetti et al., 1998) [1]. The reported specific optical rotation values confirm retention of configurational integrity (>95% ee for both enantiomers). In contrast, direct bromination of 2-aminobutanoic acid or alternative halogenation routes (e.g., Appel reaction for chloro derivatives) frequently result in partial racemization (3–15% ee erosion) due to the different mechanistic pathways involved [2]. The Barton-based protocol is specifically optimized for bromide introduction; adapting it to the chloro analog would require a fundamentally different halogenation strategy with distinct stereochemical outcomes [2].

Enantiomeric purity
Class-level inference
>95% ee for (S)- and (R)- forms
Reduces need for chiral resolution; ensures stereochemical fidelity
Chloro analog via Appel: typically 85–92% ee
chiral amino acid synthesis Barton decarboxylation enantiomeric excess

Distinctive Bromine Isotopic Signature for Quality Control

The natural abundance of bromine isotopes (⁷⁹Br: 50.69%; ⁸¹Br: 49.31%) produces a characteristic ~1:1 doublet for molecular ion peaks (M and M+2) in mass spectrometry [1]. This provides an unambiguous and instantly recognizable signature for 2-amino-4-bromobutanoic acid and its derivatives in reaction mixtures, simplifying LC-MS and GC-MS monitoring. The chloro analog (³⁵Cl:³⁷Cl ≈ 3:1) exhibits a less pronounced doublet, the fluoro analog is monoisotopic (¹⁹F: 100%), and the iodo analog (¹²⁷I: 100%) shows no isotopic signature at all, making the bromo compound uniquely traceable among the 4-halogenated series [1].

Isotopic signature (MS)
Supporting evidence
M:M+2 ≈ 1:1 doublet
Simplifies reaction monitoring and identity confirmation
Chloro: 3:1; F/I: monoisotopic – less informative
mass spectrometry isotopic signature reaction monitoring

Key Intermediate for S-Adenosylmethionine Analog Synthesis

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a documented key intermediate in the chemical synthesis of S-adenosylmethionine (SAM) and its nitrogen analogs . The bromo group serves as the electrophilic handle for introducing the sulfide side chain via nucleophilic substitution with thiolate nucleophiles derived from adenosine. The chloro analog would be insufficiently reactive for this substitution under conditions compatible with the labile adenosyl moiety, while the iodo analog's excessive reactivity leads to competing elimination and adenosine degradation (class-level inference based on leaving-group stability) [1]. SAM analogs are critical chemical biology probes for studying methyltransferase enzymes and epigenetic regulation, making this a high-value procurement application.

SAM analog intermediate
Class-level inference
Bromo group uniquely balances reactivity–stability for adenosyl thioether formation
Valuable for methyltransferase probe synthesis
Chloro too unreactive; iodo leads to elimination
SAM analog methyltransferase probe epigenetics

Broad Substrate Scope in Nucleobase Amino Acid Synthesis

Protected 2-amino-4-bromobutanoic acid was used as the universal electrophilic precursor for introducing all four DNA nucleobases (adenine, cytosine, thymine, guanine) via nucleophilic substitution to create N-Fmoc-α-amino acids with nucleobase side chains (Tetrahedron, 1997) [1]. The synthesis proceeded with good yields for each nucleobase, using distinct protocols optimized for the bromo leaving group. No comparable report exists for the chloro or iodo analogs achieving the same breadth of nucleobase incorporation in a single study, underscoring the unique versatility of the bromo compound for this class of building blocks. The resulting amino acids are suitable for solid-phase peptide synthesis and are valuable for constructing peptide nucleic acids (PNAs) and nucleopeptide hybrids.

Nucleobase amino acids
Cross-study comparable
All four DNA nucleobases introduced via Br displacement in good yields
Validated precursor for complete PNA building block set
No comparable scope reported for Cl or I analogs
nucleobase amino acids peptide nucleic acids solid-phase peptide synthesis

2-Amino-4-bromobutanoic Acid: Key Research and Industrial Applications


Non-Natural Amino Acid Library Synthesis

Leveraging the bromide's superior leaving-group ability (50–100× faster than chloride) [1], 2-amino-4-bromobutanoic acid serves as a universal electrophilic building block for constructing libraries of non-natural amino acids. Under mild conditions (20–60 °C), a wide spectrum of nitrogen, oxygen, and sulfur nucleophiles can displace the bromide to install basic, acidic, neutral, or heterocyclic side chains, enabling rapid diversification of amino acid scaffolds for drug discovery and chemical biology [2].

Metallaphotoredox Synthesis of γ-Aryl Amino Acids

The N-Fmoc-protected bromo derivative is the only 4-halogenated 2-aminobutanoic acid successfully employed in visible-light-driven metallaphotoredox sp²–sp³ cross-coupling to construct γ-aryl amino acids such as homotyrosine [3]. This application is critical for the total synthesis of cyclic peptides (e.g., anabaenopeptin F) and enables convergent access to complex, bioactive peptide scaffolds that are otherwise inaccessible.

Stereospecific SAM Analog Synthesis for Epigenetic Probes

The enantiopure (S)-2-amino-4-bromobutanoic acid hydrobromide is a key intermediate for preparing S-adenosylmethionine (SAM) and its nitrogen analogs, which are essential chemical probes for studying methyltransferase enzymes and epigenetic regulation mechanisms . The bromo group provides the optimal reactivity–stability balance for chemoselective sulfide side-chain introduction without degrading the sensitive adenosyl moiety.

Nucleobase-Functionalized Amino Acids for PNA Research

Protected 2-amino-4-bromobutanoic acid is the validated precursor for synthesizing N-Fmoc amino acids carrying all four DNA nucleobases (adenine, cytosine, thymine, guanine) in the side chain, in good yields and suitable for solid-phase peptide synthesis [4]. This application supports PNA and nucleopeptide hybrid research, where precise nucleobase spacing and orientation are critical for hybridization properties.

Application
Selection Property
Validation Focus
Non-natural amino acid libraries
Mild nucleophilic substitution with N, O, S nucleophiles
Side-chain diversification scope and yield consistency
γ-Aryl amino acid synthesis (photoredox)
C–Br bond compatibility with Ir-based photoredox catalysis
Cross-coupling efficiency and subsequent SPPS integration
SAM analog probe synthesis
Reactivity–stability balance for adenosyl thioether formation
Chemoselectivity and preservation of adenosyl moiety
Nucleobase-functionalized amino acids
Universal electrophile for DNA nucleobase introduction
Nucleobase scope, yield, and SPPS compatibility
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